N,N-diethyl-4-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-nitropyridin-2-amine is an organic compound belonging to the class of pyridines It is characterized by the presence of a nitro group at the fourth position and diethylamine substituents at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-nitropyridin-2-amine typically involves the nitration of 2-pyridinamine followed by alkylation. The nitration process introduces the nitro group at the desired position, while the alkylation step involves the introduction of diethyl groups to the nitrogen atom. Common reagents used in these reactions include nitric acid for nitration and diethyl sulfate or diethyl iodide for alkylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of N,N-diethyl-4-amino-2-pyridinamine.
Substitution: Formation of substituted pyridines depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-4-nitropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamine substituents may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
- N,N-Dimethyl-4-nitro-2-pyridinamine
- N,N-Diethyl-2-nitro-4-pyridinamine
- N,N-Diethyl-4-amino-2-pyridinamine
Comparison: N,N-diethyl-4-nitropyridin-2-amine is unique due to the specific positioning of the nitro group and the diethylamine substituents. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the nitro group at the fourth position may influence its reactivity and interaction with biological targets differently than if the nitro group were at another position.
Properties
CAS No. |
18614-49-8 |
---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.222 |
IUPAC Name |
N,N-diethyl-4-nitropyridin-2-amine |
InChI |
InChI=1S/C9H13N3O2/c1-3-11(4-2)9-7-8(12(13)14)5-6-10-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
KBARIYXIDDYBFW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC=CC(=C1)[N+](=O)[O-] |
Synonyms |
Pyridine, 2-(diethylamino)-4-nitro- (7CI,8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.